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Compound of Interest

Compound Name: 2-Amino-5-diethylaminopentane

Cat. No.: B108754 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for 2-Amino-5-diethylaminopentane. The

information is presented to support research, development, and quality control activities

involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-Amino-
5-diethylaminopentane. The following tables summarize the reported ¹H and ¹³C NMR

chemical shifts.

¹H NMR Data
The proton NMR spectrum provides information on the chemical environment and connectivity

of hydrogen atoms in the molecule.
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Assignment Chemical Shift (ppm) Notes

H-2 ~2.90 Multiplet

Diethylamino CH₂ ~2.52 Quartet

H-5 ~2.41 Multiplet

H-4 ~1.46 - 1.50 Multiplet

H-3 ~1.31 Multiplet

Methyl CH₃ (on C-1) ~1.07 Doublet

Diethylamino CH₃ ~1.02 Triplet

NH₂
Not explicitly assigned,

variable

Broad singlet, exchanges with

D₂O

Note: The chemical shifts are reported for spectra taken in CDCl₃. The exact values and

multiplicities may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Data
The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Assignment Chemical Shift (ppm)

C-2 ~48.5

C-5 ~51.5

Diethylamino CH₂ ~46.8

C-4 ~35.0

C-3 ~22.0

Methyl C-1 ~23.5

Diethylamino CH₃ ~11.5

Note: The chemical shifts are reported for spectra taken in CDCl₃.
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Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring NMR spectra of amine compounds like 2-
Amino-5-diethylaminopentane.

Sample Preparation:

Sample Quantity: For ¹H NMR, 5-25 mg of the compound is typically sufficient. For ¹³C NMR,

a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise

ratio.

Solvent Selection: High-purity deuterated solvents are used to avoid large solvent signals.

Chloroform-d (CDCl₃) is a common choice for amines. The choice of solvent should be

based on the sample's solubility.

Sample Filtration: The sample should be fully dissolved. If any solid particles are present, the

solution must be filtered to prevent disruption of the magnetic field homogeneity, which can

lead to broad spectral lines.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent signal can be

used for calibration (e.g., CDCl₃ at δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C

NMR).

Data Acquisition:

The sample tube is inserted into the spectrometer.

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to optimize homogeneity.

Standard acquisition parameters are used. A typical experiment involves a pulse angle of 30-

90°, 8 to 16 scans for ¹H NMR, and a sufficient number of scans for ¹³C NMR to obtain a

good signal-to-noise ratio. The acquisition time is typically 2-4 seconds.

Infrared (IR) Spectroscopy
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While a specific experimental IR spectrum for 2-Amino-5-diethylaminopentane with a

complete peak list is not readily available in the public domain, the expected characteristic

absorption bands can be predicted based on its functional groups.

Expected IR Absorption Bands
Vibrational Mode

Expected

Wavenumber (cm⁻¹)
Intensity Notes

N-H Stretch (primary

amine)
3400-3250 Medium

Two bands are

expected for a primary

amine: an asymmetric

and a symmetric

stretch.[1]

C-H Stretch (alkyl) 2960-2850 Strong

Characteristic of the

pentane backbone

and ethyl groups.[2]

N-H Bend (primary

amine)
1650-1580 Medium

Also known as

scissoring vibration.[1]

C-N Stretch (aliphatic

amine)
1250-1020 Medium-Weak

Represents the

stretching of the

carbon-nitrogen

bonds.[1]

N-H Wag (primary

amine)
910-665 Broad, Strong

Out-of-plane bending

of the N-H bonds.[1]

Experimental Protocol for IR Spectroscopy (Liquid
Sample)
The following protocol describes the acquisition of an IR spectrum for a liquid sample such as

2-Amino-5-diethylaminopentane using the thin-film method.

Sample Preparation:

Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator.
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Using a pipette, place one to two drops of the liquid 2-Amino-5-diethylaminopentane onto

the surface of one salt plate.

Carefully place the second salt plate on top of the first, spreading the liquid into a thin,

uniform film between the plates.

Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric and

instrumental interferences.

Acquire the IR spectrum of the sample. The instrument passes a beam of infrared light

through the sample and records the frequencies at which the light is absorbed.

After data acquisition, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous

acetone or isopropanol) and return them to the desiccator.

Logical Relationships and Workflows
Due to the nature of the requested information focusing on fundamental spectroscopic data,

there are no complex signaling pathways or experimental workflows to visualize. The

relationship between the chemical structure and its spectroscopic output is direct and does not

necessitate a diagrammatic representation in this context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-
diethylaminopentane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108754#spectroscopic-data-for-2-amino-5-
diethylaminopentane-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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